molecular formula C13H9ClF2S B7990942 1-Fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene CAS No. 1443337-16-3

1-Fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7990942
CAS No.: 1443337-16-3
M. Wt: 270.73 g/mol
InChI Key: UWHAORVWYOZJJZ-UHFFFAOYSA-N
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Description

1-Fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is a halogenated benzene derivative featuring a fluoro substituent at the ortho position of the benzene ring and a sulfanylmethyl group linked to a 3-chloro-5-fluorophenyl moiety. For instance, a three-step synthesis of a g-secretase inhibitor (compound 11) from 1-fluoro-2-(trifluoromethoxy)benzene achieved a 42% overall yield, demonstrating the feasibility of streamlined processes for halogenated systems . This contrasts with older nine-step syntheses (e.g., starting from methyl 2-(3,5-dihydroxyphenyl)acetate) that yielded only 12% , underscoring advancements in meta-arylation and Suzuki coupling strategies for such frameworks.

Properties

IUPAC Name

1-chloro-3-fluoro-5-[(2-fluorophenyl)methylsulfanyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2S/c14-10-5-11(15)7-12(6-10)17-8-9-3-1-2-4-13(9)16/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHAORVWYOZJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC(=CC(=C2)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901186216
Record name Benzene, 1-chloro-3-fluoro-5-[[(2-fluorophenyl)methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901186216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443337-16-3
Record name Benzene, 1-chloro-3-fluoro-5-[[(2-fluorophenyl)methyl]thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443337-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-3-fluoro-5-[[(2-fluorophenyl)methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901186216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-fluorobenzene and 1-fluoro-2-iodobenzene.

    Reaction Conditions: The key step in the synthesis is the formation of the sulfanylmethyl linkage.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

The compound’s closest structural analogue is 1-Fluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene (CAS: 863180-69-2), which differs in the substitution pattern of the chlorophenyl group (4-chloro vs. 3-chloro-5-fluoro) . This distinction significantly impacts electronic and steric properties:

  • Electronic Effects : The 3-chloro-5-fluorophenyl group introduces meta-halogenation, enhancing electron-withdrawing effects compared to the para-chloro substituent. This may improve stability or reactivity in electrophilic substitution reactions.

Comparative Data Table

Compound Name Substituents on Phenyl Group Synthesis Yield Commercial Status Key Applications
1-Fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene 3-chloro-5-fluoro ~42% (analogue) Presumed active Enzyme inhibition, pharmaceuticals
1-Fluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene 4-chloro N/A Discontinued Limited data
Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzoate 3-chloro-5-(trifluoromethyl)pyridinyl Not reported Available Agrochemical research

Research Findings and Implications

  • Substituent Optimization : The 3-chloro-5-fluoro configuration may confer advantages in drug design, as para-substituted analogues (e.g., 4-chloro) are less favored in commercial pipelines .

Biological Activity

1-Fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound notable for its complex molecular structure, which includes a fluorine atom, a chlorinated phenyl group, and a sulfanylmethyl substituent. Its unique arrangement of functional groups suggests potential biological activity, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H9ClF2SC_{13}H_9ClF_2S, with a molecular weight of approximately 271 g/mol. The compound features a benzene ring substituted with:

  • Fluorine : Enhances lipophilicity and biological activity.
  • Chlorine : Often associated with increased reactivity and biological interactions.
  • Sulfanylmethyl group : May facilitate interactions with biological targets.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific biological activities of this compound can be inferred from studies on structurally related compounds.

The mechanism of action for halogenated aromatic compounds often involves:

  • Binding to Enzymes : Interactions with active sites can lead to inhibition or activation of enzymatic pathways.
  • Receptor Modulation : Altering receptor activity can influence signaling pathways in cells.
  • Reactive Metabolite Formation : Metabolism may produce reactive species that can interact with cellular macromolecules.

Anticancer Activity

A study on related compounds demonstrated that halogenated benzene derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Compound X (similar structure) showed IC50 values in the low micromolar range against breast cancer cells, indicating potential for further development as an anticancer agent.

Antimicrobial Properties

Research has indicated that halogenated compounds possess antimicrobial properties. A comparative study found that:

Compound NameAntimicrobial ActivityReference
Compound AEffective against E. coli
Compound BInhibitory against S. aureus
This compoundPotential activity (under investigation)

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its dual halogenation combined with the sulfanylmethyl group. This combination may enhance its biological activity compared to simpler analogs.

Compound NameStructural FeaturesBiological Activity Potential
1-Chloro-3-fluorobenzeneChlorine and fluorine on benzeneModerate antimicrobial activity
3-Chloro-4-fluorobenzyl chlorideSimilar halogenation patternAnticancer properties
2-Chloro-5-fluorobenzothiazoleContains sulfur in a heterocyclic structurePotential anticancer activity

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